

(S)-Azetidine-2-carboxylic acid hydrochloride structure

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Compound of Interest

Compound Name:	<i>Azetidine-2-carboxylic acid hydrochloride</i>
CAS No.:	69539-48-6
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An In-Depth Technical Guide to (S)-Azetidine-2-carboxylic acid Hydrochloride: Structure, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: (S)-Azetidine-2-carboxylic acid, a constrained, non-proteinogenic amino acid, represents more than a mere structural curiosity. As a four-membered ring analogue of L-proline, it serves as a powerful molecular probe and a versatile synthetic building block.[1][2] Its hydrochloride salt form enhances stability and handling, making it a common reagent in research and development settings.[3][4] This guide provides an in-depth exploration of the structure, properties, synthesis, and application of (S)-Azetidine-2-carboxylic acid hydrochloride, designed for researchers, chemists, and drug development professionals who seek to leverage its unique characteristics.

Molecular Architecture and Physicochemical Profile

The defining feature of (S)-Azetidine-2-carboxylic acid is its strained four-membered heterocyclic ring, which imparts significant conformational constraints compared to its five-

membered counterpart, proline.[1] The hydrochloride salt exists as an azetidinium chloride, where the secondary amine of the ring is protonated.

- IUPAC Name: (2S)-azetidine-2-carboxylic acid;hydrochloride[3]
- CAS Number: 2133-35-9[4][5]
- Molecular Formula: C₄H₈ClNO₂[3]
- Molecular Weight: 137.56 g/mol [3]

The (S)-stereochemistry at the alpha-carbon is crucial for its biological activity as a proline mimic. In the solid state, the parent molecule (the free acid) exists as a zwitterion, with extensive hydrogen bonding between the ammonium and carboxylate groups of adjacent molecules.[6] The hydrochloride salt form disrupts this zwitterionic crystal lattice, forming an ionic structure with the chloride anion.

Diagram: Chemical Structure of (S)-Azetidine-2-carboxylic acid Hydrochloride

Caption: 2D structure showing the protonated azetidinium ring and chloride counter-ion.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Physical Form	White to light yellow crystalline powder	[2]
Melting Point	~215 °C (decomposes)	[2][7]
Optical Rotation [α]D	-125° (c=1, H ₂ O, 25°C)	[7]
Water Solubility	5 g / 100 mL	[2][7]
pKa	2.35 ± 0.20 (Predicted)	[2][7]

Spectroscopic and Analytical Characterization

Unambiguous identification of (S)-Azetidine-2-carboxylic acid hydrochloride is achieved through a combination of spectroscopic techniques.

- ¹H NMR Spectroscopy (D₂O): The proton NMR spectrum is characteristic. The α-proton (H_α) typically appears as a multiplet around 4.4-4.5 ppm.[8][9] The diastereotopic protons on the β-carbon (H_β) present as distinct multiplets between 2.3 and 2.9 ppm, while the γ-protons (H_γ) are observed as a multiplet between 3.5 and 3.8 ppm.[8][9] The use of D₂O as a solvent allows for the exchange of the acidic N-H and O-H protons, simplifying the spectrum.
- ¹³C NMR Spectroscopy (D₂O): The carbon spectrum shows four distinct signals. The carboxyl carbon (C=O) resonates furthest downfield (~172 ppm).[8][9] The three carbons of the azetidine ring appear at approximately 58.4 ppm (C_α), 42.1 ppm (C_γ), and 23.1 ppm (C_β).[8][9]
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode will show a prominent peak for the protonated parent molecule [M+H]⁺ at m/z 102.1.

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure (S)-Azetidine-2-carboxylic acid is a non-trivial task due to the strained four-membered ring. Several effective routes have been developed.

Overview of Synthetic Strategies

- From α,γ-Diaminobutyric Acid: A classical approach involves the treatment of L-α,γ-diaminobutyric acid dihydrochloride with nitrous and hydrochloric acids to form a γ-amino-α-chlorobutyric acid intermediate. Subsequent ring closure via elimination of HCl, typically mediated by a base like barium hydroxide, yields the azetidine ring.[1]
- Via Malonic Esters: A more recent and efficient method uses malonic ester intermediates. The key step is an intramolecular cyclization achieved by treating a protected aminomalonate with a 1,2-dielectrophile like 1,2-dibromoethane in the presence of a strong base such as cesium carbonate.[10]
- From 4-Oxo-azetidine Derivatives: Patented industrial processes often involve the reduction of a 4-oxo-2-azetidincarboxylic acid derivative, followed by protection of the nitrogen, oxidation of the resulting alcohol to the carboxylic acid, and final deprotection.[11]

Diagram: Generalized Synthetic Workflow

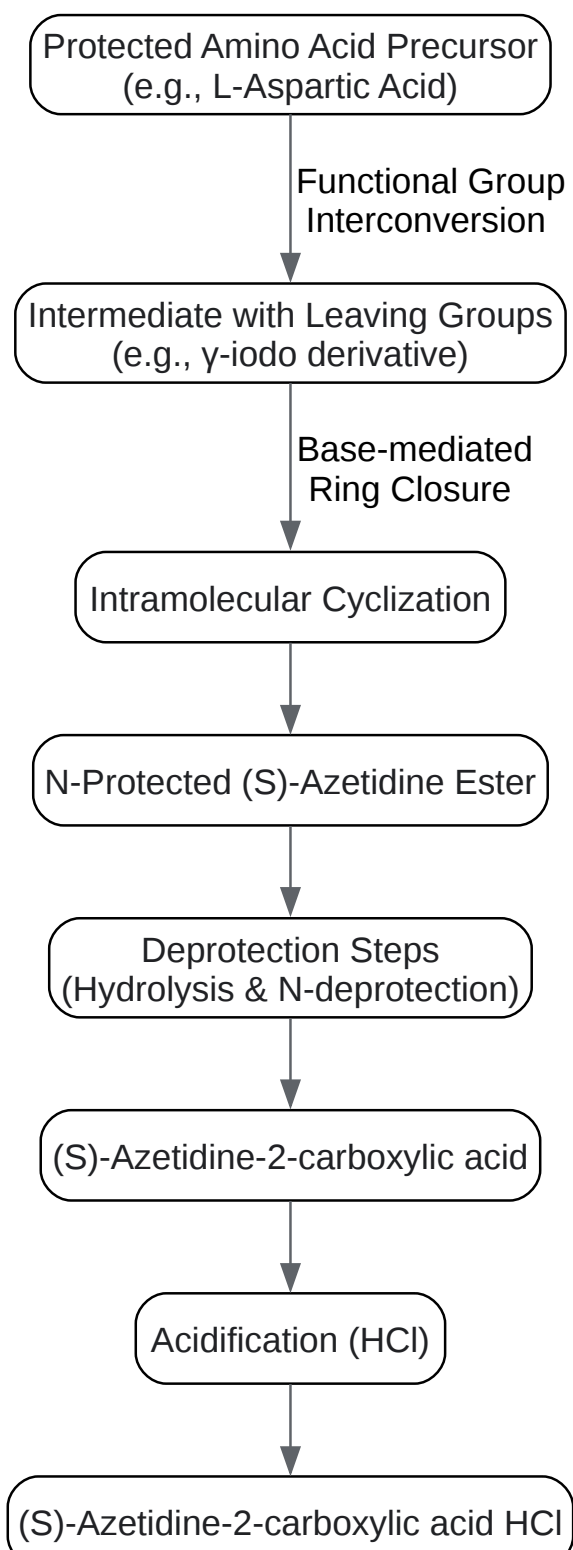


Figure 2: Conceptual Synthetic Workflow

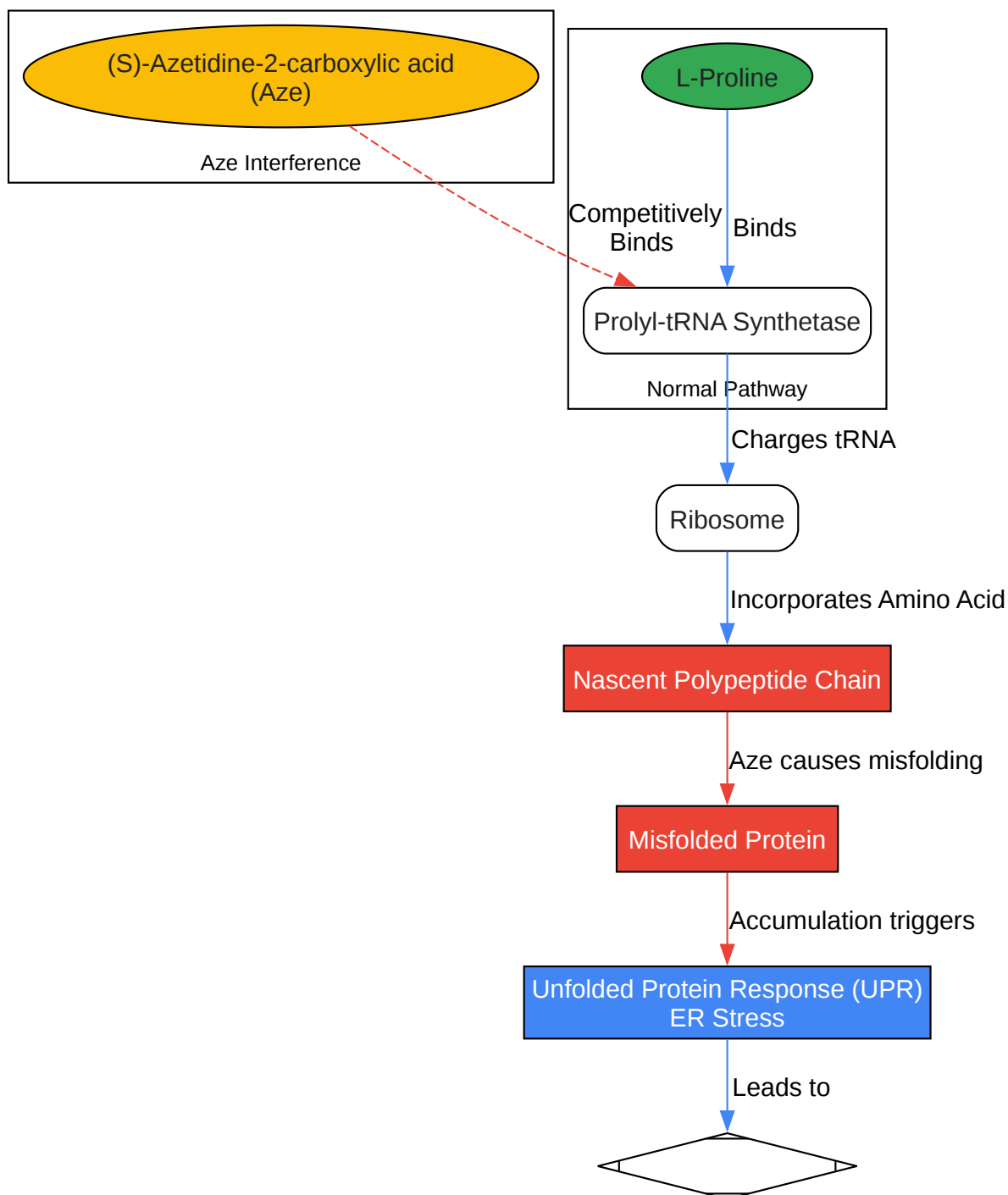


Figure 3: Mechanism of Aze-Induced Proteotoxicity

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